

Acynonapyr: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., distinguished by its unique N-pyridyloxy azabicycle core structure.[1][2][3][4] It exhibits high efficacy against spider mites of the Tetranychus and Panonychus genera, affecting all life stages.[1][2][3] Classified under Group 33 of the Insecticide Resistance Action Committee (IRAC), Acynonapyr's mode of action is the modulation of calcium-activated potassium channels (KCa2), a novel target for agricultural chemicals.[5][6][7] This distinct mechanism provides a valuable tool for managing resistance in mite populations.[7] Acynonapyr demonstrates a favorable safety profile, with high selectivity for mites over beneficial insects and low mammalian toxicity.[7][8] This guide provides an in-depth overview of the discovery, synthetic pathways, and biological activity of Acynonapyr.

Discovery and Lead Optimization

The discovery of **Acynonapyr** originated from research into cyclic amines with (hetero)aryl(oxy) moieties.[2][9] The initial lead compound, 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine, displayed weak acaricidal activity.[2] Structural optimization of this lead compound led to the identification of the N-pyridyloxy azabicycle as a unique and highly active core structure, culminating in the discovery of **Acynonapyr**.[1][2]



Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **Acynonapyr** is presented in Table 1.

Table 1: Physicochemical and Toxicological Properties of Acynonapyr

Property	Value	Reference(s)
IUPAC Name	3-endo-[2-propoxy-4- (trifluoromethyl)phenoxy]-9-[[5- (trifluoromethyl)-2- pyridinyl]oxy]-9- azabicyclo[3.3.1]nonane	[10]
CAS Number	1332838-17-1	[10]
Molecular Formula	C24H26F6N2O3	[10]
Molecular Weight	504.5 g/mol	[10]
Melting Point	77.2–78.8°C	[11]
Acute Oral LD50 (Rat)	>2000 mg/kg	[1][7]

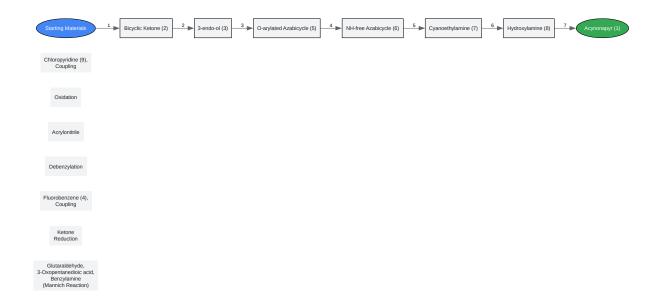
Synthesis Pathways

Two primary synthetic pathways for **Acynonapyr** have been reported by Nippon Soda Co., Ltd.

Pathway 1: Synthesis via N-Hydroxylation of an NH-free Azabicycle

This pathway involves the initial construction of the azabicyclo[3.3.1]nonane core, followed by a series of functional group transformations to yield **Acynonapyr**.





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Caption: Synthesis of **Acynonapyr** via N-hydroxylation.

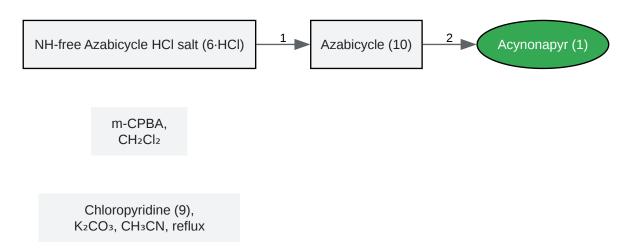
Experimental Protocol Overview (Pathway 1):



- Formation of Bicyclic Ketone (2): Bicyclic ketone 2 is obtained via a Mannich reaction using glutaraldehyde, 3-oxopentanedioic acid, and benzylamine.[12]
- Reduction to 3-endo-ol (3): Subsequent stereoselective reduction of the ketone yields 3endo-ol 3.[12]
- O-arylation to form (5): Coupling of 3 with fluorobenzene derivative 4 results in the Oarylated azabicycle 5.[12]
- Debenzylation to NH-free Azabicycle (6): Removal of the benzyl protecting group from 5 affords the NH-free azabicycle 6.[12]
- Formation of Cyanoethylamine (7): Reaction of 6 with acrylonitrile yields cyanoethylamine 7. [12]
- Oxidation to Hydroxylamine (8): Oxidation of 7 leads to the formation of hydroxylamine 8.[12]
- Final Coupling to Acynonapyr (1): Finally, coupling of 8 with chloropyridine 9 provides
 Acynonapyr (1).[12]

Pathway 2: Synthesis via Oxidation of an N-pyridyl Azabicycle

An alternative route to **Acynonapyr** involves the direct oxidation of an N-pyridyl substituted azabicycle.





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Caption: Synthesis of **Acynonapyr** via oxidation.

Experimental Protocol Overview (Pathway 2):

- Synthesis of Azabicycle (10): The hydrochloride salt of the NH-free azabicycle (6) is reacted with chloropyridine 9 in the presence of potassium carbonate in acetonitrile under reflux to yield azabicycle 10.[12]
- Oxidation to **Acynonapyr** (1): Azabicycle 10 is then oxidized with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to afford **Acynonapyr** (1).[12] To a solution of azabicycle 10 (1.00 g, 2 mmol) in CH₂Cl₂ (10 mL), m-CPBA (approx. 65% purity, 0.81 g, 3 mmol) is added at room temperature. The mixture is stirred overnight, diluted with ethyl acetate, and washed sequentially with saturated aqueous Na₂S₂O₄, saturated aqueous NaHCO₃, and water. After drying over MgSO₄ and solvent removal, the residue is purified by silica gel chromatography to give **Acynonapyr** (1) (0.37 g, 37% yield).[12]

Spectroscopic Data

Selected ¹H-NMR data for **Acynonapyr** and key intermediates are provided in Table 2.

Table 2: Selected ¹H-NMR Spectral Data



Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity	Reference(s)
Acynonapyr (1)	CDCl₃	1.05–1.10 (q-like, 3H), 1.34–1.42 (m, 1.22H), 1.70–1.74 (m, 1.60H), 1.78–1.86 (m, 3.61H), 2.06–2.13 (m, 2.03H), [2.38–2.43 (m), 2.57– 2.77 (m), total 3.52H], 3.56–3.59 (m, 2H), 3.96–4.00 (m, 2H), [4.64–4.68 (m), 4.91– 4.95 (m), total 1H], 6.93 (d, J=12 Hz, 1H), 7.09–7.10 (m, 1H), 7.17 (d, J=12 Hz, 1H), [7.26 (d, J=6 Hz, 0.22H), 7.39 (d, J=12 Hz, 0.78H)], 7.85– 7.89 (m, 1H), 8.49 (s, 1H)	[11]
Azabicycle (10)	CDCl₃	1.03 (t, J=6 Hz, 3H), 1.54–1.57 (m, 1H), 1.63–1.66 (m, 2H), 1.75–1.85 (m, 4H), 1.87–1.91 (m, 2H), 2.44–2.48 (m, 2H), 2.61–2.69 (m, 1H), 3.95 (t, J=6 Hz, 2H), 4.36–4.40 (m, 1H), 4.82 (brs, 2H), 6.62 (d, J=12 Hz, 1H), 6.88 (d, J=12 Hz, 1H), 7.08 (s, 1H), 7.13 (d, J=6	



		Hz, 1H), 7.60 (d, J=12 Hz, 1H), 8.37 (s, 1H)	
O-arylated Azabicycle (5)	CDCl₃	1.06 (t, J=6 Hz, 3H), 1.21–1.24 (m, 2H), 1.50–1.52 (m, 1H), 1.66–1.70 (m, 2H), 1.83–1.87 (m, 2H), 1.95–2.00 (m, 2H), 2.43–2.54 (m, 3H), 3.03 (brs, 2H), 3.82 (s, 2H), 3.97 (t, J=6 Hz, 2H), 4.74–4.78 (m, 1H), 6.94 (d, J=12 Hz, 1H), 7.08 (s, 1H), 7.16 (d, J=12 Hz, 1H), 7.23 (t, J=9 Hz, 1H), 7.31 (t, J=6 Hz, 2H)	[11]

Biological Activity and Mode of Action

Acynonapyr is a potent and selective acaricide against spider mites.[8] It is effective against all developmental stages, with particularly high efficacy against larvae and adults.[8]

Acaricidal Spectrum and Efficacy

Acynonapyr demonstrates high activity against spider mites of the Tetranychus and Panonychus genera.[11] However, it shows insufficient activity against rust and broad mites, highlighting its high selectivity.[8]

Table 3: Acaricidal Activity of **Acynonapyr** and a Lead Compound



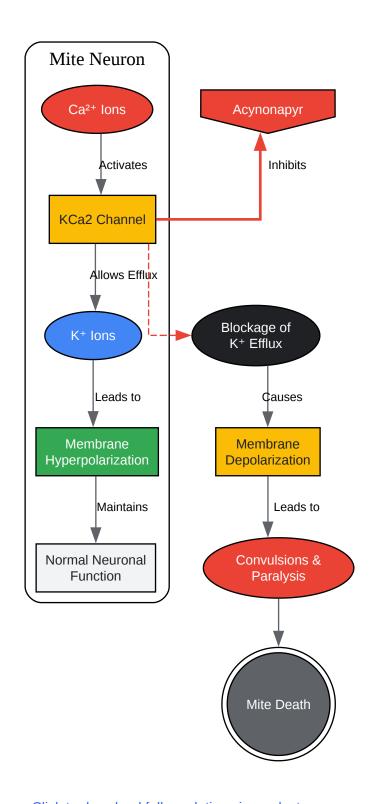
Compound	Target Mite	Activity (LC ₉₀ , ppm)	Reference(s)
Acynonapyr (1)	Tetranychus urticae	++++ (≤2)	[11]
Panonychus citri	++++ (≤2)	[11]	
Lead Compound (11)	Tetranychus urticae	+ (31 < LC ₉₀ ≤ 125)	[11]
Panonychus citri	+ (31 < LC ₉₀ ≤ 125)	[11]	

Activity Ranking: ++++ (Highly Active) to - (Inactive)

Mode of Action: KCa2 Channel Modulation

Acynonapyr's novel mode of action is the modulation of calcium-activated potassium channels (KCa2).[8][12] It acts as an inhibitor of these channels in spider mites, leading to the blockage of potassium ion flow.[12] This disruption of neuronal function causes symptoms such as convulsions and impaired mobility, ultimately resulting in the death of the mite.[8][12] Electrophysiological studies have shown that **Acynonapyr** effectively blocks the Tetranychus urticae KCa2 (TurKCa2) channel with a pEC₅₀ value of 6.78 ± 0.21 (165 nM).[12] Importantly, **Acynonapyr** exhibits low activity against mammalian KCa2 channels, contributing to its favorable safety profile.[8][12]





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Caption: Acynonapyr's inhibitory action on mite KCa2 channels.

Conclusion



Acynonapyr represents a significant advancement in acaricide development, offering a novel mode of action for the effective control of spider mites. Its high efficacy, selectivity, and favorable safety profile make it a valuable component of integrated pest management (IPM) and resistance management strategies. The synthetic pathways detailed herein provide a foundation for further research and development of this important class of agricultural chemicals.

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